molecular formula C9H10FN3 B12309324 1-[(1S)-1-azidopropyl]-2-fluorobenzene

1-[(1S)-1-azidopropyl]-2-fluorobenzene

Katalognummer: B12309324
Molekulargewicht: 179.19 g/mol
InChI-Schlüssel: DHXBKHGWRSBFDQ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1S)-1-azidopropyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10FN3 It is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a fluorobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-azidopropyl]-2-fluorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorobenzene.

    Formation of Propyl Chain: The propyl chain is introduced through a series of reactions, often involving halogenation and subsequent substitution reactions.

    Introduction of Azido Group: The azido group is introduced using sodium azide (NaN3) under appropriate reaction conditions, such as in the presence of a suitable solvent and temperature control.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1S)-1-azidopropyl]-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the azido group.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Hydrogen Gas (H2): Used in reduction reactions.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Aminopropyl Fluorobenzene: Formed through the reduction of the azido group.

    Substituted Fluorobenzenes: Formed through various substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-[(1S)-1-azidopropyl]-2-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its use in bioconjugation techniques.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[(1S)-1-azidopropyl]-2-fluorobenzene involves its interaction with molecular targets through its azido and fluorobenzene groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorobenzene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-azido-2-fluorobenzene: Lacks the propyl chain, making it less versatile in certain applications.

    1-[(1S)-1-azidopropyl]-benzene: Lacks the fluorine atom, which can affect its reactivity and interactions.

    2-fluoro-1-azidopropane: Has a different structural arrangement, leading to different chemical properties.

Uniqueness

1-[(1S)-1-azidopropyl]-2-fluorobenzene is unique due to the combination of the azido group, propyl chain, and fluorobenzene ring. This combination imparts specific chemical reactivity and potential for diverse applications in various fields of research.

Eigenschaften

Molekularformel

C9H10FN3

Molekulargewicht

179.19 g/mol

IUPAC-Name

1-[(1S)-1-azidopropyl]-2-fluorobenzene

InChI

InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3/t9-/m0/s1

InChI-Schlüssel

DHXBKHGWRSBFDQ-VIFPVBQESA-N

Isomerische SMILES

CC[C@@H](C1=CC=CC=C1F)N=[N+]=[N-]

Kanonische SMILES

CCC(C1=CC=CC=C1F)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.